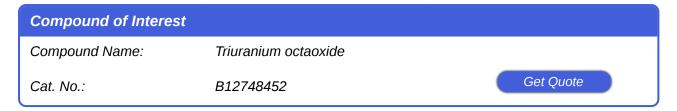


# The Thermodynamic Stability of Triuranium Octoxide at Elevated Temperatures: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Triuranium octoxide (U3O8), a mixed-valence oxide of uranium, is a critical material in the nuclear fuel cycle. Its thermal stability is of paramount importance for the safe and efficient operation of nuclear reactors, as well as for the long-term storage of nuclear materials. This technical guide provides an in-depth analysis of the thermodynamic behavior of U3O8 at high temperatures, including its decomposition pathways, phase transitions, and vaporization characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in nuclear materials science and related fields.

### **Thermodynamic Data**

The thermodynamic properties of U3O8 are crucial for predicting its behavior under various temperature and atmospheric conditions. The following table summarizes key thermodynamic data for U3O8 at elevated temperatures.

Table 1: Thermodynamic Properties of U3O8 at High Temperatures[1]



Temperature (K)	Molar Heat Capacity (Cp) (J/mol·K)	Enthalpy (H) (J/mol)	Entropy (S) (J/mol·K)	Gibbs Free Energy (G) (J/mol)
298.15	239.07	-3,577,420	284.10	-3,662,120
400	262.22	-3,551,740	358.03	-3,694,950
500	274.12	-3,524,730	418.22	-3,733,840
600	281.83	-3,496,760	469.18	-3,778,270
700	287.57	-3,468,280	513.07	-3,827,430
800	292.25	-3,439,290	551.78	-3,880,710
900	296.31	-3,409,540	586.82	-3,937,680
1000	300.00	-3,379,720	618.24	-3,997,960
1100	303.44	-3,349,550	646.99	-4,061,240
1200	306.71	-3,319,040	673.54	-4,127,280
1300	309.86	-3,288,210	698.21	-4,195,890
1400	312.93	-3,257,070	721.29	-4,266,870
1500	315.93	-3,225,630	742.98	-4,340,100

# High-Temperature Behavior of U3O8 Decomposition and Phase Transitions

U3O8 is stable in air up to approximately 800-850°C.[2] Above this temperature, it begins to lose oxygen, forming a non-stoichiometric phase designated as U3O8-x. This material does not possess a distinct melting point; instead, it undergoes decomposition upon melting with the evolution of oxygen.[2] It is also important to note that higher uranium oxides, such as UO3, will decompose to form U3O8 at temperatures exceeding 650°C.[2]

U3O8 exhibits multiple polymorphic transformations at elevated temperatures. The most common ambient temperature form,  $\alpha$ -U3O8, has an orthorhombic crystal structure. As the temperature is increased, it undergoes a phase transition to a hexagonal structure. Additionally,



a second-order phase transition has been reported at approximately 210°C, and another transition occurs at 850 K.

The following diagram illustrates the key thermal decomposition and phase transition pathways of U3O8.

# α-U3O8 (Orthorhombic) > 210°C Hexagonal U3O8 > 800-850°C > 925°C (-02)(in air, vaporization) U3O8-x UO3 (g) 1875°C Decomposition (UO2 + O2)

Decomposition and Phase Transition Pathways of U3O8

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Caption: High-temperature behavior of U3O8.

### **Vaporization**

In an oxidizing atmosphere at temperatures commencing around 925°C, U3O8 can undergo vaporization, primarily forming gaseous uranium trioxide (UO3).[2] The vapor pressure of UO3 over U3O8 is a critical parameter in assessing the potential for material loss in hightemperature environments.

## **Experimental Protocols**



The study of the high-temperature thermodynamic stability of U3O8 relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.

### **High-Temperature X-ray Diffraction (HT-XRD)**

Objective: To identify crystalline phases and monitor phase transitions of U3O8 as a function of temperature.

#### Methodology:

- Sample Preparation: A small amount of U3O8 powder is pressed into a pellet and placed on a sample holder, typically made of tungsten or platinum-rhodium.
- Instrumentation: The experiment is conducted using a powder X-ray diffractometer equipped with a high-temperature chamber.[3][4] An Anton Paar HTK 2000 heating chamber is a commonly used example.[3][4]
- Experimental Conditions:
  - Radiation: Copper Kα radiation is typically used.[4]
  - Temperature Range: The sample is heated from room temperature up to the desired maximum temperature (e.g., 1300°C or higher) in a controlled manner.[4]
  - Atmosphere: The experiment can be performed under vacuum, in an inert gas atmosphere, or in air to study the effect of oxygen partial pressure.
  - Data Collection: Diffraction patterns are collected at regular temperature intervals (e.g., every 100 K) over a specified 2θ range (e.g., 20-110°).[4][5]
- Data Analysis: The collected diffraction patterns are analyzed to identify the crystal structures
  present at each temperature and to determine lattice parameters. This allows for the precise
  determination of phase transition temperatures.

# Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)







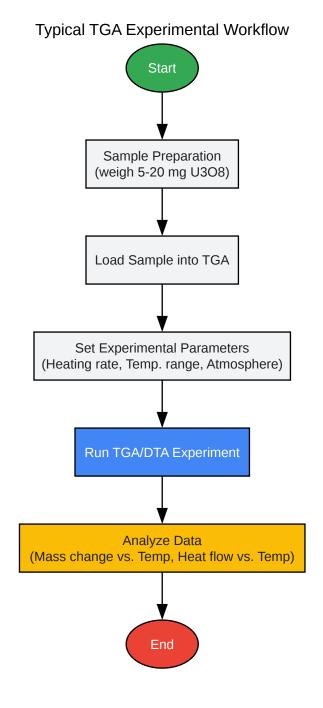
Objective: To measure changes in mass and detect endothermic/exothermic transitions as a function of temperature.

### Methodology:

- Sample Preparation: A small, accurately weighed sample of U3O8 powder (typically 5-20 mg) is placed in a crucible, commonly made of alumina.
- Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry)
  instrument is used.
- Experimental Conditions:
  - Heating Rate: The sample is heated at a constant rate, for example, 20 °C/min.[7]
  - Temperature Range: The analysis is performed over a temperature range relevant to the expected transitions.
  - Atmosphere: The experiment is conducted under a controlled flow of gas, such as nitrogen, argon, or air, to simulate different environmental conditions.
- Data Analysis: The TGA curve plots mass change versus temperature, revealing events such
  as oxygen loss during the formation of U3O8-x. The DTA/DSC curve shows peaks
  corresponding to endothermic (e.g., phase transitions, decomposition) or exothermic (e.g.,
  oxidation) events.

The following diagram illustrates a typical experimental workflow for TGA.





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Caption: Workflow for TGA experiments.

### **Knudsen Effusion Mass Spectrometry (KEMS)**

Objective: To determine the vapor pressure and composition of gaseous species in equilibrium with a solid U3O8 sample at high temperatures.



### Methodology:

- Sample Preparation: A sample of U3O8 is placed inside a Knudsen cell, which is a small, thermally stable container with a small orifice. The cell is typically made of an inert refractory material like tungsten or iridium.
- Instrumentation: The Knudsen cell is heated in a high-vacuum chamber, and the effusing vapor forms a molecular beam that is directed into the ion source of a mass spectrometer.[8]
- Experimental Conditions:
  - Temperature Range: The experiment is conducted over a range of high temperatures where vaporization is significant (e.g., 500-2800 K).[8]
  - Vacuum: A high vacuum (e.g., 10<sup>-4</sup> to 10<sup>-11</sup> bar) is maintained to ensure molecular flow conditions.[8]
  - Ionization: The gaseous species are ionized, typically by electron impact.
- Data Analysis: The mass spectrometer identifies the different gaseous species present in the
  vapor phase (e.g., UO3) and their relative intensities. By calibrating the instrument, these
  intensities can be converted into partial pressures, allowing for the determination of vapor
  pressure as a function of temperature and the calculation of thermodynamic properties of
  vaporization.

### Conclusion

The thermodynamic stability of U3O8 at high temperatures is a complex subject with significant implications for nuclear technology. This guide has provided a comprehensive overview of its decomposition behavior, phase transitions, and vaporization, supported by quantitative thermodynamic data and detailed experimental protocols. The presented information, including the visual representations of key processes, is intended to facilitate a deeper understanding of the high-temperature chemistry of this important nuclear material. Continued research, utilizing the advanced experimental techniques described, will further refine our knowledge and contribute to the ongoing safety and efficiency of nuclear energy applications.



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- To cite this document: BenchChem. [The Thermodynamic Stability of Triuranium Octoxide at Elevated Temperatures: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12748452#thermodynamic-stability-of-u308-at-high-temperatures]

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